Product packaging for Ruthenium--scandium (1/1)(Cat. No.:CAS No. 39388-94-8)

Ruthenium--scandium (1/1)

Cat. No.: B14658488
CAS No.: 39388-94-8
M. Wt: 146.0 g/mol
InChI Key: FQTSENLSXYSRGN-UHFFFAOYSA-N
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Description

Significance of Binary Intermetallic Systems in Materials Science Research

Binary intermetallic compounds, which are solid-state compounds formed from two metallic elements in specific stoichiometric ratios, are a significant area of research in materials science. openaccessjournals.com Unlike conventional metal alloys where atoms are randomly distributed, intermetallic compounds possess an ordered atomic arrangement, leading to distinct crystal structures. openaccessjournals.com This ordered structure imparts unique mechanical, electronic, magnetic, and catalytic properties that set them apart from their constituent elements and traditional alloys. openaccessjournals.comoaepublish.com

The interest in binary intermetallics stems from their wide range of technologically useful properties. science.gov These include high-temperature stability, high strength-to-weight ratios, hardness, and resistance to corrosion and creep, making them suitable for demanding applications in aerospace, automotive, and energy sectors. openaccessjournals.comrsc.org For instance, their high-temperature stability is a result of strong atomic bonds within the ordered crystal lattice. openaccessjournals.com Furthermore, the defined stoichiometry and ordered structure of intermetallic compounds provide a platform for fundamental studies of structure-property relationships in materials. rsc.orgnih.gov By systematically varying the constituent elements and their ratios, researchers can tune the electronic and structural characteristics to design materials with specific functionalities. The study of these systems, from their synthesis to the characterization of their properties, contributes significantly to the broader understanding of chemical bonding and physical behavior in solids. rsc.org

Overview of Ruthenium-Scandium (RuSc) as a Model System

Within the vast family of binary intermetallic compounds, the Ruthenium-Scandium (RuSc) system, particularly the equiatomic 1/1 compound, serves as an important model system. RuSc crystallizes in the CsCl (B2) type structure, a simple and highly symmetric cubic structure. geokniga.orgdokumen.pub This structural simplicity makes it an excellent candidate for theoretical and experimental investigations into the fundamental aspects of bonding and phase stability in intermetallic compounds.

The study of the Ru-Sc system is part of a broader effort to understand the phase diagrams and properties of ruthenium with various other elements. aps.org High-throughput first-principles calculations have been used to investigate the stability of compounds in ruthenium binary alloys, with RuSc being identified as a stable compound. aps.org The formation of a continuous series of solid solutions between the isostructural phases ScRu and ScRh has also been noted, highlighting the interest in its structural relationships with other compounds. osti.gov The well-defined crystal structure of RuSc allows for precise measurements and calculations of its properties, providing a reliable benchmark for computational models that aim to predict material properties from first principles.

Table 1: Crystallographic Data for Ruthenium-Scandium (1/1)

Property Value Reference
Crystal System Cubic geokniga.orgdokumen.pub
Structure Type CsCl (B2) geokniga.orgdokumen.pub
Lattice Constant (a) 3.203 Å geokniga.orgdokumen.pub

Historical Context of Ruthenium-Scandium Research

The investigation of the Ruthenium-Scandium system is situated within the broader historical development of research on intermetallic compounds and phase diagrams. Ruthenium itself was discovered by Karl Ernst Claus in 1844. wikipedia.orgsamaterials.com However, the systematic study of its alloys with other elements, including scandium, came much later with the advancement of materials synthesis and characterization techniques like X-ray diffraction and thermal analysis.

Early comprehensive compilations of phase diagrams for binary systems began to appear in the mid-20th century. Research into the specific Ru-Sc binary system gained momentum as part of systematic investigations into alloys of platinum group metals with rare-earth elements. A significant milestone in the understanding of this system was the determination of the scandium-ruthenium phase diagram, which identified the existence and stability of the RuSc compound. researchgate.net More recent research has utilized computational methods, such as first-principles calculations, to predict and confirm the stability and properties of phases within the Ru-Sc system, often finding agreement with earlier experimental work while also predicting new potential stable compounds. aps.org Studies on the liquidus surface projection of the scandium-ruthenium-rhodium system in the 1990s further refined the understanding of the high-temperature behavior and phase equilibria of RuSc. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula RuSc B14658488 Ruthenium--scandium (1/1) CAS No. 39388-94-8

Properties

CAS No.

39388-94-8

Molecular Formula

RuSc

Molecular Weight

146.0 g/mol

IUPAC Name

ruthenium;scandium

InChI

InChI=1S/Ru.Sc

InChI Key

FQTSENLSXYSRGN-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Ru]

Origin of Product

United States

Synthesis and Preparation Methodologies for Ruthenium Scandium 1/1

Solid-State Reaction Techniques for RuSc Formation

The most conventional and widely utilized method for producing polycrystalline Ruthenium-Scandium (1/1) is the solid-state reaction. wikipedia.orgnffa.eu This technique is predicated on the interdiffusion of atomic species between solid starting materials at elevated temperatures. wikipedia.orgtaylorandfrancis.com The process generally involves the reaction of high-purity, fine-grained powders of elemental ruthenium and scandium to maximize the contact surface area and reduce the diffusion distance required for the reaction. taylorandfrancis.com

The experimental procedure typically follows these steps:

Stoichiometric Mixing : The reactants, ruthenium and scandium powders, are carefully weighed to achieve a precise 1:1 atomic ratio.

Homogenization : The powders are thoroughly mixed, often in an agate mortar and pestle with a volatile organic liquid like acetone or alcohol to form a homogenous paste. wikipedia.org For larger quantities, mechanical ball milling is employed. wikipedia.org

Pelletization : The homogenized powder mixture is often pressed into a pellet. This step is crucial as it significantly increases the contact area between the reactant grains, which is essential for an efficient reaction. nffa.eu

Heat Treatment : The pellet is subjected to high temperatures, often between 1000 °C and 1500 °C, in a controlled environment. wikipedia.orgnffa.eu To prevent oxidation of the reactive metals, the reaction is carried out in a high vacuum or under an inert atmosphere, such as purified argon. The container for the reaction must be chemically inert to the reactants at these high temperatures; materials like platinum, gold, or alumina are commonly used. wikipedia.orgnffa.eu

The reaction proceeds as the temperature is raised, enabling atomic diffusion across the interfaces of the reactant particles. taylorandfrancis.com The formation of the final RuSc product is governed by factors including the reaction conditions, the structural properties and surface area of the reactants, and the thermodynamic free energy change associated with the formation of the compound. wikipedia.orgtaylorandfrancis.com

Table 1: Typical Parameters for Solid-State Synthesis of Intermetallic Compounds

Parameter Description Typical Values/Conditions
Starting Materials High-purity elemental powders Ruthenium (Ru), Scandium (Sc)
Stoichiometry Atomic ratio of reactants 1:1 for RuSc
Mixing Method To ensure homogeneity Agate mortar and pestle, Ball milling
Reaction Temperature To enable atomic diffusion 1000 - 1500 °C
Atmosphere To prevent oxidation High vacuum or inert gas (e.g., Argon)

| Container | Must be chemically inert | Alumina, Platinum, Gold crucibles |

Advanced Synthesis Approaches for Controlled RuSc Architectures

Beyond bulk polycrystalline materials, advanced synthesis methods can be employed to create RuSc in specific forms like thin films and nanoscale structures, which are essential for various technological applications.

Thin Film Deposition for Ruthenium-Scandium

While specific protocols for Ruthenium-Scandium (1/1) thin films are not extensively detailed, established physical and chemical vapor deposition techniques used for ruthenium and other intermetallic compounds can be adapted. Atomic Layer Deposition (ALD) is a prominent technique that allows for precise, self-limiting growth of thin films with atomic-level control. rsc.orggoogle.com

For a binary compound like RuSc, a co-deposition or layer-by-layer approach would be necessary. This could involve:

Co-sputtering : Using separate ruthenium and scandium targets in a sputtering system and adjusting the power to each target to control the film's stoichiometry.

Atomic Layer Deposition (ALD) : Employing sequential pulses of a ruthenium precursor (e.g., a metalorganic compound) and a scandium precursor, along with a reactant gas. researchgate.net The self-limiting nature of ALD reactions would allow for the deposition of alternating atomic layers, which upon annealing could form the desired RuSc intermetallic phase. rsc.orggoogle.com The choice of precursors is critical, as they must be volatile and reactive within a compatible temperature window.

The substrate can influence the crystallinity of the deposited film; for instance, ruthenium films have been shown to grow in an amorphous state on platinum substrates, while crystalline films form on TiN and SiO₂. rsc.org

Nanoscale Ruthenium-Scandium Synthesis Methods

The synthesis of nanoscale materials allows for the tuning of properties based on size and morphology. nih.govrsc.org Green synthesis approaches, which utilize biomaterials, are emerging as an eco-friendly option for producing ruthenium-containing nanomaterials (Ru-cNMs). rsc.org

For the creation of RuSc nanoparticles, solution-phase chemical co-reduction is a viable hypothetical method. This would involve:

Dissolving salts of ruthenium (e.g., ruthenium nitrosyl nitrate) and scandium in a suitable solvent. rsc.org

Introducing a reducing agent (e.g., sodium borohydride) to simultaneously reduce the metal ions to their elemental state. rsc.org

Adding a capping agent or stabilizer (e.g., oleylamine) to control particle growth and prevent agglomeration, which is crucial for tuning the final nanoparticle size and shape. nih.govrsc.org

By carefully controlling parameters such as precursor concentration, temperature, pH, and the choice of solvent and stabilizing agent, it is possible to influence the size, shape, and composition of the resulting bimetallic nanoparticles. rsc.orgrsc.org

Parameters Influencing Ruthenium-Scandium Synthesis Outcomes

The successful synthesis of phase-pure Ruthenium-Scandium (1/1) is critically dependent on the precise control of several experimental parameters.

Temperature and Pressure Effects on RuSc Formation

Temperature is a dominant factor in the synthesis of RuSc. In solid-state reactions, a sufficiently high temperature is required to provide the activation energy for atomic diffusion. st-andrews.ac.uk A general rule suggests that a temperature of about two-thirds of the melting point of the reactants is needed for a reasonable reaction rate. taylorandfrancis.com However, excessively high temperatures can lead to the formation of undesired phases, incongruent melting, or increased volatility of one of the components, leading to stoichiometric imbalance. For nanoscale synthesis, temperature can be used to tune the morphology and shape of the resulting nanoparticles. nih.govrsc.org

High pressure is another thermodynamic variable that can influence the formation of intermetallic compounds. Applying high pressure during synthesis can stabilize denser crystal structures or phases that are not accessible under ambient pressure conditions. ustc.edu.cn It can also enhance reaction kinetics by increasing the contact between reactant particles. In some systems, high pressure can favor higher cation oxidation states and more symmetric coordination environments. ustc.edu.cn

Stoichiometric Control in Ruthenium-Scandium Synthesis

Achieving the exact 1:1 stoichiometry is fundamental to the synthesis of the RuSc compound. Any deviation from this ratio will result in a multiphase product, containing the desired RuSc phase along with unreacted ruthenium or scandium, or other intermetallic phases that may exist in the Ru-Sc binary system.

Precise stoichiometric control begins with the accurate weighing of the high-purity starting materials. wikipedia.org During heat treatment, especially in vacuum, care must be taken to avoid the preferential loss of one element due to differences in vapor pressure, which would alter the final composition. For thin film deposition and nanoscale synthesis, the relative flux of the precursors or the concentration of the metal salts in solution must be meticulously controlled to ensure the final product has the correct 1:1 atomic ratio. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Formula
Ruthenium-Scandium RuSc
Ruthenium Ru
Scandium Sc
Acetone C₃H₆O
Alcohol R-OH
Argon Ar
Platinum Pt
Gold Au
Alumina Al₂O₃
Titanium Nitride TiN
Silicon Dioxide SiO₂
Ruthenium Nitrosyl Nitrate Ru(NO)(NO₃)₃
Sodium Borohydride NaBH₄

Crystallographic Analysis and Structural Characterization of Ruthenium Scandium 1/1

Determination of Ruthenium-Scandium Crystal Structure

The arrangement of atoms in a crystalline material is fundamental to its properties. For the Ruthenium-Scandium (1/1) compound, crystallographic studies have elucidated a specific and well-defined atomic arrangement.

Ruthenium-Scandium (1/1) crystallizes in the Cesium Chloride (CsCl)-type structure. This is a simple cubic structure characterized by a two-atom basis. In this arrangement, one type of atom occupies the corner positions of the cubic unit cell, while the other type of atom is situated at the body-center position. This structure is common for intermetallic compounds where the constituent atoms have similar sizes. The confirmation of the CsCl-type structure for RuSc provides a foundational understanding of its atomic packing and coordination.

The lattice parameter is a crucial dimension that defines the size of the unit cell. For a cubic crystal system, this is represented by the length of the side of the unit cell, denoted as 'a'. Theoretical calculations using density functional theory (DFT) have determined the equilibrium lattice constant of RuSc to be 3.209 Å. materialsproject.org This calculated value is in close agreement with experimental values, which have been reported to be in the range of 3.200 Å to 3.204 Å. materialsproject.org

ParameterCalculated Value (Å)Experimental Value Range (Å)
Lattice Constant (a)3.2093.200 - 3.204

Advanced Diffraction Techniques in RuSc Structural Research

Advanced diffraction techniques are indispensable for the detailed characterization of crystalline materials like Ruthenium-Scandium. These methods provide insights into the crystal structure, phase purity, and microstructure of the material.

X-ray diffraction (XRD) is a primary and powerful tool for the analysis of crystalline materials. In the study of an intermetallic compound like RuSc, XRD would be employed to confirm its crystal structure and determine its lattice parameters. A powder XRD pattern of a single-phase RuSc sample would exhibit diffraction peaks at specific 2θ angles. The positions of these peaks are governed by Bragg's Law and are characteristic of the CsCl-type cubic lattice. By analyzing the positions of these peaks, the lattice parameter 'a' can be precisely calculated. Furthermore, the sharpness and intensity of the diffraction peaks can provide information about the crystallinity and presence of any preferred orientation of the crystallites in the sample. While the CsCl structure of RuSc is established, detailed experimental XRD patterns and in-depth structural refinement data for this specific compound are not widely available in the public domain.

Electron diffraction, often performed within a transmission electron microscope (TEM), is a valuable technique for studying the crystallographic information of materials at the nanoscale. For RuSc, selected area electron diffraction (SAED) patterns could be used to confirm the CsCl-type structure from individual crystallites. The geometry of the diffraction spots in a SAED pattern provides a projection of the reciprocal lattice, from which the crystal structure and orientation can be determined.

In conjunction with electron diffraction, transmission electron microscopy provides real-space imaging of the microstructure. High-resolution TEM (HRTEM) can visualize the atomic arrangement within the RuSc lattice, offering direct confirmation of the crystal structure. Other microscopy techniques, such as scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS), would be instrumental in examining the morphology, grain size, and elemental composition of RuSc alloys, ensuring the 1:1 stoichiometry. Specific experimental electron diffraction patterns and detailed microstructural analyses of RuSc are not extensively documented in publicly accessible literature.

Crystallographic Symmetry and Group Theory in Ruthenium-Scandium

The concept of symmetry is fundamental in crystallography, and group theory provides the mathematical framework to describe it. The crystal structure of a material is categorized into one of the 230 space groups, which describes all the symmetry operations applicable to that structure.

For Ruthenium-Scandium (1/1), which adopts the CsCl-type structure, the crystal system is cubic. The specific space group for this structure is Pm-3m , which is number 221 in the International Tables for Crystallography. The Hermann-Mauguin notation "Pm-3m" indicates a primitive (P) lattice with a mirror plane (m) perpendicular to the principal rotation axis, a three-fold rotoinversion axis (-3), and another mirror plane (m).

The point group, which describes the symmetry of the crystal shape, is m-3m . This indicates the presence of multiple mirror planes and three-fold and four-fold rotation axes, characteristic of high cubic symmetry.

Crystallographic PropertyDesignation
Crystal SystemCubic
Space GroupPm-3m (No. 221)
Point Groupm-3m

Order-Disorder Transitions in Ruthenium-Scandium Systems

The concept of order-disorder transitions is fundamental to understanding the thermal stability and phase behavior of intermetallic alloys. An order-disorder transition refers to the transformation of a crystallographically ordered structure into a disordered one as a function of temperature. In an ordered state, specific atomic species occupy distinct crystallographic sites in a regular, repeating pattern. As thermal energy increases, the atoms may gain enough energy to overcome the ordering forces and begin to randomly occupy the available lattice sites, leading to a disordered structure.

The Ruthenium-Scandium (1/1) compound crystallizes in the Cesium Chloride (CsCl-type) structure. This is a primitive cubic lattice with a two-atom basis, where one type of atom (e.g., Sc) occupies the corner positions of the cube, and the other type of atom (Ru) occupies the body-center position. This arrangement is inherently ordered. A hypothetical order-disorder transition in ScRu would involve the randomization of Sc and Ru atoms over the corner and body-center sites, resulting in a body-centered cubic (BCC) structure, where each site has an equal probability of being occupied by either a scandium or a ruthenium atom.

Currently, there is a notable lack of specific experimental or theoretical studies in the scientific literature that focus on an order-disorder transition in the Ruthenium-Scandium (1/1) compound. While the CsCl structure is well-established for ScRu at equilibrium conditions, research detailing its high-temperature behavior and the potential for a transition to a disordered BCC phase has not been extensively reported.

The stability of the ordered CsCl structure in ScRu is attributed to the significant difference in the electronic and size characteristics of scandium and ruthenium atoms, which favors a well-defined atomic arrangement to minimize the system's energy. For an order-disorder transition to occur, the entropic contribution to the free energy at elevated temperatures would need to overcome the enthalpic preference for the ordered state.

Future research involving high-temperature X-ray diffraction (HT-XRD) or differential scanning calorimetry (DSC) on ScRu samples could provide valuable insights into its thermal stability and conclusively determine if an order-disorder transition occurs before melting or decomposition. Such studies would be crucial for a complete understanding of the phase diagram and the physical metallurgy of the ruthenium-scandium system.

PropertyValue
Crystal System Cubic
Crystal Structure Cesium Chloride (CsCl)
Space Group Pm-3m
Calculated Lattice Constant (a) 3.209 Å
Experimental Lattice Constant (a) 3.200–3.204 Å

Electronic Structure and Bonding in Ruthenium Scandium 1/1

Orbital Hybridization and Electron Transfer in RuSc

The bonding in RuSc is characterized by the interplay of covalent and ionic contributions, driven by the hybridization of valence orbitals and a significant transfer of electrons.

Theoretical investigations into the Sc-Ru system reveal a substantial charge transfer from scandium to ruthenium. acs.org In the closely related Sc₂Ru compound, analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) calculated the average effective charges to be +1.15 for scandium and -2.30 for ruthenium. acs.org This pronounced charge transfer indicates a strong ionic character to the bonding between the two transition metals. acs.org This phenomenon arises from the difference in electronegativity between the electropositive scandium and the more electronegative ruthenium.

This ionic interaction is complemented by metallic bonding arising from the hybridization of the valence orbitals. In the RuSc lattice, the valence d-orbitals of both ruthenium and scandium atoms overlap and mix to form delocalized energy bands. This orbital hybridization is responsible for the compound's metallic conductivity, as confirmed by DFT calculations showing a non-zero density of states at the Fermi level. researchgate.net

Spectroscopic Investigations of Ruthenium-Scandium Electronic Structure

While theoretical calculations provide a robust model of the electronic structure of RuSc, spectroscopic techniques are essential for experimental validation and a more direct probe of the electronic states.

Specific X-ray Absorption Spectroscopy (XAS) studies focusing on the electronic structure of the Ruthenium-Scandium (1/1) compound are not prominently available in the reviewed scientific literature. However, XAS is a powerful element-specific technique that could provide valuable data on RuSc. By tuning the X-ray energy to the absorption edges of ruthenium and scandium, one could probe the unoccupied electronic states, determine the formal oxidation states of the atoms, and gather information about the local coordination environment and geometry.

The scandium-45 (⁴⁵Sc) nucleus is an excellent candidate for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netswan.ac.uk It has a 100% natural abundance and a nuclear spin of I = 7/2, making it highly amenable to NMR studies. researchgate.netswan.ac.uk In the context of intermetallic compounds, ⁴⁵Sc solid-state NMR serves as a sensitive probe of the local atomic environment. researchgate.netswan.ac.uk The technique can effectively characterize local site symmetry, identify different crystallographic sites, and detect the presence of defects or non-stoichiometry in the material. swan.ac.uk

Despite the suitability of the technique for studying scandium-containing intermetallics, specific experimental ⁴⁵Sc NMR spectra or parameters (such as chemical shift or quadrupolar coupling constants) for the stoichiometric Ruthenium-Scandium (1/1) compound have not been reported in the surveyed literature.

Phase Equilibria and Thermodynamic Assessments of the Ru Sc System

Experimental Determination of the Ruthenium-Scandium Phase Diagram

Computational Thermodynamics and CALPHAD Modeling of Ru-Sc

In the absence of a complete experimental phase diagram, computational methods such as the CALPHAD (CALculation of PHAse Diagrams) technique, in conjunction with first-principles calculations, serve as powerful tools for predicting phase equilibria and thermodynamic properties.

The CALPHAD methodology involves developing thermodynamic models for each phase in a system. The Gibbs free energy of each phase is described by a mathematical model containing adjustable parameters that are optimized using available experimental and theoretical data.

Gibbs Free Energy Modeling for Ruthenium-Scandium Phases

The Gibbs free energy (G) of each phase in the Ru-Sc system can be modeled as a function of temperature (T) and composition (x). For a simple binary solution phase, the Gibbs energy is often expressed using a sub-regular solution model. For intermetallic compounds, the Gibbs energy of formation is a key parameter.

First-principles calculations based on density functional theory (DFT) have been employed to determine the formation enthalpy of the RuSc intermetallic compound with the B2 (CsCl-type) crystal structure. The calculated formation enthalpy has been reported to be -48.4 kJ/mol, which shows good agreement with the experimental value of -44.5 kJ/mol. These calculations provide crucial data for the Gibbs free energy models used in CALPHAD assessments. The equilibrium lattice constant for B2 RuSc has been calculated to be 3.209 Å, which is in close agreement with experimental values ranging from 3.200 to 3.204 Å.

Prediction of Stable and Metastable Phases in the Ru-Sc System

First-principles calculations have been instrumental in predicting the stability of phases in the Ru-Sc system. Studies focusing on B2 X-Ru alloys (where X is a transition metal) have shown that the Sc-Ru compound in the B2 phase is thermodynamically stable, exhibiting a negative heat of formation. rsc.org This indicates that the formation of this intermetallic compound from the pure elements is an energetically favorable process.

The thermodynamic stability of the B2 RuSc phase is a key indicator of its potential for experimental synthesis and application in high-temperature structural materials. rsc.org Computational studies also predict the dynamic stability of this phase, further supporting its existence.

Intermetallic Phases Beyond RuSc (1/1) in the Ru-Sc System

Investigations into the broader Ru-Sc system have revealed the existence of several other intermetallic compounds in addition to the equiatomic RuSc phase.

Ru3Sc5, RuSc2, Ru4Sc11, Ru13Sc57, Ru7Sc44 Phases

Studies of the Sc-Ru-Rh ternary system have identified several intermetallic phases within the Sc-Ru binary system. These include phases with the following stoichiometries: Sc5Ru3, Sc2Ru, Sc11Ru4, and Sc57Ru13. It is important to note that the user-specified "Ru3Sc5" is likely a typographical error, and the experimentally referenced phase is Sc5Ru3. The existence of RuSc2, Ru4Sc11, and Ru7Sc44 has also been posited based on systematic studies of related alloy systems, though detailed crystallographic data for all these phases are not consistently available in the literature.

High-Temperature Stability and Phase Transitions in Ruthenium-Scandium

The high-temperature behavior of Ru-Sc alloys is of significant interest for potential applications in demanding environments.

First-principles calculations have been used to predict the melting temperature of the B2 RuSc intermetallic compound. These calculations suggest a high melting point, which is a desirable characteristic for high-temperature structural materials. rsc.org The inherent thermodynamic stability of the B2 RuSc phase, as indicated by its negative heat of formation, contributes to its high-temperature stability. rsc.org

Magnetic Properties Research of Ruthenium Scandium 1/1

Magnetic Ordering in Ruthenium-Scandium Intermetallics

There is no available data on the magnetic ordering (ferromagnetic, antiferromagnetic, paramagnetic, etc.) or the transition temperatures (Curie or Néel temperature) for the Ruthenium-scandium (1/1) compound.

Susceptibility Studies of RuSc Magnetic Behavior

No studies reporting the magnetic susceptibility of Ruthenium-scandium (1/1) as a function of temperature or applied magnetic field were found. Such studies would be essential to characterize its magnetic state.

Influence of Crystal Structure on Ruthenium-Scandium Magnetism

While the RuSc (1/1) compound is known to adopt the CsCl structure, there are no specific theoretical or experimental investigations into how this particular crystal structure influences the magnetic properties of this specific intermetallic compound.

Thin Film Magnetism in Ruthenium-Scandium Analogues and Related Systems

Research exists on the induced ferromagnetism in thin films of pure ruthenium. However, there is no information available regarding the synthesis or magnetic properties of thin films of Ruthenium-scandium (1/1) or its close analogues.

Advanced Mechanical Property Investigations of Ruthenium Scandium 1/1

Ductility and Brittleness Characteristics of RuSc

The balance between ductility and brittleness is a critical determinant of a material's utility in structural applications. For intermetallic compounds like Ruthenium-Scandium (1/1), which crystallizes in the CsCl-type (B2) structure, this balance is of particular interest. While many B2 intermetallics are known for their inherent brittleness at ambient temperatures, theoretical and computational studies offer insights into the potential mechanical behavior of RuSc.

First-principles calculations based on density functional theory (DFT) are powerful tools for predicting the fundamental properties of materials before they are extensively synthesized and tested. For a related compound, Sc₃Ru, such calculations have suggested that it is mechanically stable and exhibits ductile characteristics. While this is not the 1/1 stoichiometry of interest, it provides a valuable theoretical precedent within the Ru-Sc system.

To quantitatively predict the ductile or brittle nature of a material, several criteria are employed, including Pugh's ratio (the ratio of the bulk modulus, B, to the shear modulus, G) and Cauchy pressure (C₁₂ - C₄₄ for cubic crystals). Generally, a high Pugh's ratio (B/G > 1.75) and a positive Cauchy pressure are indicative of ductile behavior, while a low Pugh's ratio and a negative Cauchy pressure suggest brittleness.

PropertyPredicted/Experimental ValueIndication
Pugh's Ratio (B/G)Data Not AvailableData Not Available
Cauchy Pressure (C₁₂ - C₄₄)Data Not AvailableData Not Available

High-Temperature Mechanical Performance of Ruthenium-Scandium Intermetallics

The performance of materials at elevated temperatures is crucial for applications in aerospace, power generation, and other demanding industries. Intermetallic compounds are often targeted for these applications due to their high melting points and potential for retaining strength at high temperatures.

Research into the high-temperature mechanical performance of RuSc would typically involve evaluating properties such as yield strength, ultimate tensile strength, and creep resistance as a function of temperature. Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a particularly important consideration for high-temperature structural components.

Currently, there is a notable lack of published experimental data on the high-temperature mechanical properties of the Ruthenium-Scandium (1/1) intermetallic. Investigations into the high-temperature compressive strength, tensile properties, and creep behavior are necessary to ascertain its potential for use in extreme environments. The table below is structured to present such data once it becomes available through future research.

Temperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Creep Rate (s⁻¹) at a given stress
Room TemperatureData Not AvailableData Not AvailableData Not Available
500Data Not AvailableData Not AvailableData Not Available
800Data Not AvailableData Not AvailableData Not Available
1000Data Not AvailableData Not AvailableData Not Available

Alloying Effects on Ruthenium-Scandium Mechanical Behavior

Common strategies for improving the ductility of B2 intermetallics include microalloying to modify the electronic structure and bonding characteristics, or macroalloying to introduce a more ductile secondary phase. Alloying can also enhance high-temperature strength through solid-solution strengthening or the precipitation of secondary phases that impede dislocation motion.

In the context of Ruthenium-Scandium (1/1), systematic studies on the effects of adding elements such as titanium, niobium, or other refractory metals could provide pathways to tailor its mechanical properties for specific applications. However, detailed research on the influence of various alloying additions on the mechanical behavior of RuSc is currently not available in the public domain. The following table is intended to be populated with data from future studies in this area.

Alloying Element (at. %)Effect on DuctilityEffect on High-Temperature StrengthObserved Strengthening Mechanism
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Catalytic Applications and Mechanistic Research Involving Ruthenium Scandium 1/1

Ruthenium-Scandium as a Co-catalyst System

The combination of ruthenium and scandium in a 1:1 ratio creates a unique catalytic environment where the distinct properties of each metal are harnessed to achieve enhanced performance. Ruthenium, a versatile transition metal, is known for its exceptional catalytic activity in a wide array of reactions, while scandium, a rare-earth metal, often functions as a potent Lewis acid, activating substrates and influencing the stereochemical outcome of reactions.

Enantioselective Catalysis with Ru-Sc Combinations

A notable application of the Ruthenium-Scandium co-catalyst system lies in the field of enantioselective catalysis, where the goal is to produce a specific chiral isomer of a molecule. The collaboration between a ruthenium complex and a chiral scandium complex has been effectively demonstrated in the enantioselective reductive cross-coupling of nitrones with aldehydes. researchgate.net In this cooperative photoredox catalysis, ruthenium acts as the photoredox catalyst, while the chiral scandium complex controls the stereoselectivity of the reaction. rsc.org

The efficiency of this dual catalytic system is highlighted by the high yields and enantioselectivities achieved in the synthesis of chiral amino alcohols. The precise 1:1 stoichiometry is crucial for optimizing the interaction between the two catalytic cycles, ensuring efficient activation of both the nitrone and the aldehyde.

Reaction Mechanisms in Ru-Sc Co-catalyzed Transformations

The mechanistic synergy in Ru-Sc co-catalyzed reactions often involves a dual activation pathway. In the aforementioned enantioselective reductive cross-coupling, the ruthenium photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, generating a radical intermediate from the nitrone. Simultaneously, the chiral scandium Lewis acid coordinates to the aldehyde, activating it towards nucleophilic attack and controlling the facial selectivity of the approach of the radical intermediate. researchgate.netrsc.org

This cooperative mechanism, where one metal center facilitates the redox process while the other orchestrates the stereochemical outcome, is a powerful strategy for asymmetric synthesis. The interplay between the ruthenium and scandium species allows for transformations that are challenging to achieve with either catalyst alone.

Ruthenium-Scandium in C-H Activation Processes

The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis. Ruthenium catalysts have been extensively studied for their ability to mediate C-H activation. bohrium.commdpi.com The addition of scandium as a co-catalyst can potentially enhance the efficiency and selectivity of these processes. While specific research focusing solely on a 1:1 Ruthenium-Scandium system for C-H activation is still emerging, the known roles of each metal suggest a promising synergistic potential.

Scandium-based catalysts have been shown to be effective in C-H activation, particularly in intramolecular cyclization and hydroaminoalkylation reactions. beilstein-journals.org A hypothetical Ru-Sc (1/1) system could leverage the C-H activation capability of ruthenium with the Lewis acidity of scandium to promote challenging transformations. For instance, scandium could act as a directing group coordinator or a substrate activator, bringing the C-H bond in proximity to the ruthenium center for activation.

Potential in Ammonia (B1221849) Synthesis/Decomposition Catalysis

Ammonia is a critical chemical for fertilizers and is also considered a promising energy carrier. The synthesis and decomposition of ammonia are pivotal industrial processes that rely heavily on efficient catalysts. Ruthenium-based catalysts are known to be more active than traditional iron-based catalysts for ammonia synthesis, especially at lower temperatures and pressures. mdpi.comresearchgate.net

Recent high-throughput screening of bimetallic catalysts for ammonia decomposition has identified scandium as a promising promoter for ruthenium-based systems. mdpi.com The addition of scandium to a ruthenium catalyst supported on γ-Al₂O₃ was found to result in excellent ammonia decomposition activity. mdpi.com This suggests that a bimetallic Ruthenium-Scandium (1/1) catalyst could exhibit enhanced performance in both ammonia synthesis and decomposition.

The promotional effect of scandium in this context is likely multifaceted. It may involve modification of the electronic properties of ruthenium, enhancement of nitrogen adsorption and dissociation (the rate-limiting step in ammonia synthesis), or stabilization of key reaction intermediates. The development of a well-defined Ruthenium-Scandium (1/1) catalyst could lead to more energy-efficient and sustainable ammonia production and utilization technologies.

Below is a table summarizing the catalytic performance of Ru-Sc containing catalysts in ammonia decomposition:

Catalyst CompositionSupportRu Loading (wt%)K Loading (wt%)Secondary MetalNH₃ Conversion (%) at 400°CApparent Activation Energy (kJ/mol)Turnover Frequency (s⁻¹) at 400°C
Ru-Sc-Kγ-Al₂O₃1-312ScExcellent--
Ru-Sr-Kγ-Al₂O₃1-312SrExcellent651.78
Ru-Fe-Kγ-Al₂O₃1-312FeLow1300.28

Data adapted from a high-throughput screening study of Ru-Metal-K based bimetallic catalysts. mdpi.com The study highlights the excellent performance of the Ru-Sc-K system, although specific quantitative data for direct comparison in this table was not provided in the source.

Advanced Materials Science Research Directions for Ruthenium Scandium 1/1

Role of Ruthenium-Scandium in Refractory Alloys for Aerospace and Nuclear Technologies

Refractory alloys are a class of materials distinguished by their exceptional resistance to heat and wear, with melting points typically exceeding 2000°C. wikipedia.orgmetalstek.com These characteristics, along with high strength at elevated temperatures and good corrosion resistance, make them essential for high-temperature structural materials in the aerospace and nuclear industries. metalstek.comrefractorymetal.org Ruthenium is recognized as a refractory metal in broader definitions of the term. wikipedia.orgmetalstek.com

In aerospace, ruthenium is valued as an alloying element that increases the hardness, heat resistance, and corrosion resistance of platinum and palladium. sharrettsplating.com Furthermore, it is an important additive in high-temperature superalloys used for components like turbine blades in jet engines. sharrettsplating.comukcmic.org Scandium, while not a refractory metal itself, is known to significantly enhance the strength, corrosion resistance, and ductility of aluminum alloys used in aircraft and rocket components. researchgate.netscandium.org

The intermetallic compound ScRu combines the refractory nature of ruthenium with the alloy-strengthening properties of scandium. Research into the mechanical and thermophysical properties of ScRu reveals characteristics that are highly desirable for aerospace and nuclear applications. researchgate.net Scandium-based intermetallic compounds are noted for their use in spacecraft due to their physical and structural properties. researchgate.net A study of B2 structured ScRu determined several key elastic and mechanical properties, indicating its potential as a robust structural material. researchgate.net

Below is a table of the calculated mechanical and physical properties for Ruthenium-Scandium (1/1).

PropertyValueUnitSignificance
Second Order Elastic ConstantsGPaDetermine the material's response to stress and its stiffness.
C11237.6GPaResistance to linear compression along a principal axis.
C1254.9GPaRelates stress on one axis to strain on a perpendicular axis.
C4473.7GPaResistance to shear stress.
Bulk Modulus (B)115.8GPaResistance to uniform compression.
Shear Modulus (G)88.5GPaResistance to shape change at constant volume.
Pugh's Modulus Ratio (B/G)1.31-An indicator of ductility; values < 1.75 suggest brittle behavior.
Hardness (H)10.6GPaResistance to plastic deformation.

The data suggests that while ScRu is a hard material, it tends towards brittleness, a factor that would need to be addressed in alloy design. researchgate.net

In the context of nuclear technologies, ruthenium is a significant fission product found in nuclear reactors, and its presence poses challenges for reprocessing spent nuclear fuel. researchgate.net The development of materials that are stable in high-radiation, high-temperature environments is critical. The high melting point and inherent stability of an intermetallic compound like ScRu could make it a candidate for inclusion in alloys designed for nuclear reactor components or for the safe encapsulation of nuclear waste. Its high hardness and presumed resistance to chemical attack, a characteristic of ruthenium, further support its potential in these harsh environments. researchgate.netwikipedia.org

Ruthenium-Scandium in Smart Materials Development

Smart materials, also known as intelligent or responsive materials, are engineered to sense changes in their environment and react with a specific, controlled output. e3s-conferences.orgopenaccessjournals.com These materials can alter their properties in response to external stimuli such as temperature, pressure, or electric and magnetic fields. e3s-conferences.orgopenaccessjournals.com The field encompasses a wide range of substances, including piezoelectric materials, shape memory alloys, and electroactive polymers. e3s-conferences.org

While direct research on Ruthenium-Scandium (1/1) as a smart material is not yet widespread, the properties of its constituents suggest avenues for exploration. Ruthenium complexes, for example, are being extensively studied for the creation of advanced functional materials. rsc.org Researchers have constructed supramolecular materials from ruthenium complexes that exhibit unique photothermal and optical properties, with potential applications in solar energy harvesting. rsc.org Other research focuses on hypoxia-activated ruthenium complexes for smart drug delivery systems. sciengine.com

The potential for ScRu in smart materials could lie in leveraging its unique physical and electronic properties for sensing or actuation, particularly in extreme environments where its refractory nature would be an asset. The investigation into the ultrasonic properties of ScRu, for instance, provides a direct link to the field of smart materials, as ultrasonic devices are a cornerstone of sensing and actuation technologies. researchgate.net The compound's stability at high temperatures could allow for the development of robust sensors and actuators for use in aerospace, automotive, or industrial process monitoring where conventional smart materials would fail.

Prospects for Ruthenium-Scandium in Energy-Related Applications

Ruthenium is a highly effective catalyst used to accelerate chemical reactions in various energy technologies. agscientific.com It plays a role in electrochemical systems and renewable energy conversion. agscientific.com Specifically, ruthenium and its compounds are used in catalysts for producing ammonia (B1221849) and acetic acid, and they show significant promise in applications such as fuel cells, metal-air batteries, and water splitting for hydrogen production. agscientific.comrsc.org Recent studies have even shown that ruthenium can be more effective than platinum in separating hydrogen molecules, a critical step in many clean energy processes. agscientific.com Furthermore, ruthenium compounds are explored for use in dye-sensitized solar cells, which convert light energy into electricity. rsc.orgquora.com

The intermetallic compound Ruthenium-Scandium (1/1) presents an intriguing prospect as a novel material for these energy-related applications. The stability of the intermetallic structure could provide a more durable and robust catalyst compared to pure ruthenium or its oxides. In catalysis, stability is crucial for a long operational lifetime and resistance to deactivation. The precise, ordered arrangement of ruthenium and scandium atoms in the ScRu crystal lattice could also offer unique electronic properties at the surface, potentially leading to enhanced catalytic activity or selectivity for specific chemical reactions. The development of ScRu-based catalysts could therefore be a promising research direction for next-generation fuel cells, hydrogen production, and solar energy conversion technologies.

Future Research Perspectives and Methodological Advancements for Ruthenium Scandium 1/1

Integration of High-Throughput Computational and Experimental Approaches

The exploration of the vast compositional and structural landscape of intermetallic compounds like Ruthenium-Scandium (1/1) can be greatly accelerated through the synergistic use of high-throughput computational and experimental methodologies. This integrated approach allows for the rapid screening of potential properties and the efficient optimization of synthesis parameters.

Computational Screening:

Initial investigations into the properties of RuSc have been primarily computational. For instance, studies have employed potential model approaches to predict the elastic, mechanical, and thermophysical properties of B2 structured ScRu at room temperature. researchgate.net These calculations provide a foundational understanding of the material's behavior without the immediate need for physical synthesis and characterization. High-throughput computational screening can expand on this by systematically investigating the effects of doping, defects, and strain on the electronic and mechanical properties of RuSc. Machine learning models, trained on extensive databases of existing materials, can further accelerate the prediction of key properties for novel RuSc-based compositions. chemrxiv.org

High-Throughput Experimental Synthesis and Characterization:

Complementing these computational predictions, high-throughput experimental techniques are essential for validating theoretical models and discovering unexpected phenomena. arxiv.org Methodologies like combinatorial sputtering or laser-based additive manufacturing could be employed to synthesize a wide range of Ru-Sc compositions on a single substrate. These "material libraries" can then be rapidly screened for properties such as catalytic activity, corrosion resistance, and thermal stability using automated characterization tools. The data generated from these experiments can then be fed back into the computational models, creating a closed-loop system for accelerated materials discovery. chemrxiv.org This iterative process of prediction, synthesis, and characterization is a powerful paradigm for efficiently navigating the complex parameter space of the Ru-Sc system.

Computational Approach Objective Potential Outcome for RuSc
Density Functional Theory (DFT)Calculation of electronic structure and total energy.Prediction of phase stability, electronic band structure, and magnetic properties.
Molecular Dynamics (MD)Simulation of atomic-scale dynamics.Understanding of mechanical deformation mechanisms and thermal transport.
Machine Learning (ML)Prediction of properties based on existing data.Rapid screening of large compositional spaces for desired properties like cytotoxicity in related complexes. chemrxiv.org
Experimental Technique Objective Potential Application for RuSc
Combinatorial SputteringSynthesis of thin-film composition libraries.Rapidly map the phase diagram and screen for composition-dependent properties.
Additive ManufacturingFabrication of bulk samples with complex geometries.Production of RuSc components for mechanical testing and device prototyping.
High-Throughput X-ray DiffractionRapid structural characterization.Efficiently identify crystal structures across a range of compositions and processing conditions.

Development of Novel Characterization Techniques for RuSc

A comprehensive understanding of the structure-property relationships in Ruthenium-Scandium (1/1) necessitates the application and development of advanced characterization techniques. While computational methods provide initial insights into its properties, experimental validation and in-depth analysis are crucial.

Probing Electronic and Atomic Structure:

Techniques such as high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) will be invaluable for visualizing the atomic arrangement in RuSc, identifying any defects or secondary phases, and analyzing the structure of interfaces. pageplace.de Advanced spectroscopic methods, including X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES), can provide detailed information about the electronic states and chemical bonding between ruthenium and scandium atoms, which are fundamental to its catalytic and electronic properties. spring8.or.jp Synchrotron-based techniques, such as X-ray absorption fine structure (XAFS), can offer insights into the local atomic and electronic structure around both Ru and Sc atoms. pageplace.de

In-Situ and Operando Characterization:

To understand the behavior of RuSc under realistic operating conditions, for example, in a catalytic reactor or under mechanical stress, in-situ and operando characterization techniques are indispensable. For instance, in-situ environmental transmission electron microscopy (ETEM) could be used to observe structural changes in RuSc catalysts during a chemical reaction. Similarly, in-situ X-ray diffraction or neutron diffraction during mechanical testing can reveal the evolution of the crystal structure and strain, providing crucial information about its deformation mechanisms.

Technique Information Gained Relevance to RuSc
High-Resolution Transmission Electron Microscopy (HRTEM)Atomic-scale imaging of crystal structure.Direct visualization of the RuSc lattice, grain boundaries, and defects.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states.Understanding the surface chemistry and electronic interactions between Ru and Sc.
Synchrotron X-ray DiffractionHigh-resolution crystal structure analysis.Precise determination of lattice parameters and phase purity.
In-situ Environmental TEM (ETEM)Real-time imaging in a reactive gas environment.Observing catalytic processes and structural transformations at the nanoscale.

Exploration of Ruthenium-Scandium in Emerging Material Paradigms

The unique combination of a platinum-group metal (ruthenium) and a rare-earth metal (scandium) in a 1:1 stoichiometry suggests that RuSc could be a promising candidate for application in several emerging material paradigms.

Advanced Catalysis:

Ruthenium is a well-known catalyst for a variety of chemical reactions, including hydrogenation, oxidation, and Fischer-Tropsch synthesis. alfachemic.comnih.gov The presence of scandium could modify the electronic properties of ruthenium, potentially enhancing its catalytic activity and selectivity. Future research could explore the use of RuSc nanoparticles as catalysts for reactions such as CO2 reduction or ammonia (B1221849) synthesis. The ordered intermetallic structure of RuSc may offer improved stability and resistance to poisoning compared to conventional alloy catalysts.

High-Entropy Alloys and Intermetallics:

High-entropy alloys (HEAs), which consist of multiple principal elements in near-equiatomic ratios, are a rapidly growing field of materials science. ncsu.edumdpi.com Scandium has been shown to be a beneficial addition to some aluminum-based alloys, promoting grain refinement and strengthening. researchgate.netnorthwestern.edu The RuSc intermetallic could serve as a strengthening phase within a more complex high-entropy alloy matrix. Furthermore, understanding the fundamental properties of the binary RuSc system is a prerequisite for the rational design of more complex multicomponent alloys containing both elements. The predicted ductility of ScRu, based on its Pugh's ratio, suggests it could be a valuable component in designing tough, high-strength alloys. researchgate.net

Thermoelectric Materials:

The search for efficient thermoelectric materials, which can convert heat energy directly into electrical energy, is driven by the need for waste heat recovery and solid-state cooling technologies. The properties of intermetallic compounds can be tuned for thermoelectric applications by optimizing their electronic and thermal transport properties. Future investigations could explore the thermoelectric figure of merit of RuSc and related compositions, potentially through doping or nanostructuring to reduce thermal conductivity while maintaining good electrical conductivity.

Emerging Paradigm Potential Role of RuSc Key Properties to Investigate
Heterogeneous CatalysisAs a novel catalyst or catalyst support.Catalytic activity, selectivity, stability, and reaction mechanisms.
High-Entropy AlloysAs a constituent element or a strengthening phase.Phase stability, mechanical properties, and interaction with other elements.
Thermoelectric DevicesAs a potential thermoelectric material.Seebeck coefficient, electrical conductivity, and thermal conductivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.